

Technical Guide: 2,5-dihydroxy-3-methoxy-Acetophenone in Metabolite Synthesis

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Compound of Interest

Compound Name: 2,5-dihydroxy-3-methoxy-Acetophenone

CAS No.: 90536-47-3

Cat. No.: B3038808

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Part 1: Chemical Identity & Structural Significance

2,5-dihydroxy-3-methoxyacetophenone is a polyketide-derived phenolic compound. Its structural uniqueness lies in the specific substitution pattern of the phenyl ring—a para-hydroquinone core (2,5-dihydroxy) modified by a methoxy group at the 3-position.

Core Chemical Data

Property	Specification
IUPAC Name	1-(2,5-dihydroxy-3-methoxyphenyl)ethanone
CAS Registry	90536-47-3
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
Key Functional Groups	Acetyl (C=O), Hydroxyl (-OH at C2, C5), Methoxy (-OCH ₃ at C3)
Natural Source	Euphorbia pekinensis, Ganoderma spp. (fungal analogs)
Solubility	Soluble in DMSO, MeOH, EtOAc; sparingly soluble in H ₂ O

Structural Utility in Drug Design

The 2,5-dihydroxy moiety functions as a redox-active center (hydroquinone/quinone system), imparting significant antioxidant and cytotoxic potential. The 3-methoxy group provides steric protection to the adjacent hydroxyls, modulating metabolic stability and lipophilicity—a critical factor for membrane permeability in drug development.

Part 2: Biosynthetic Context & Signaling Pathways

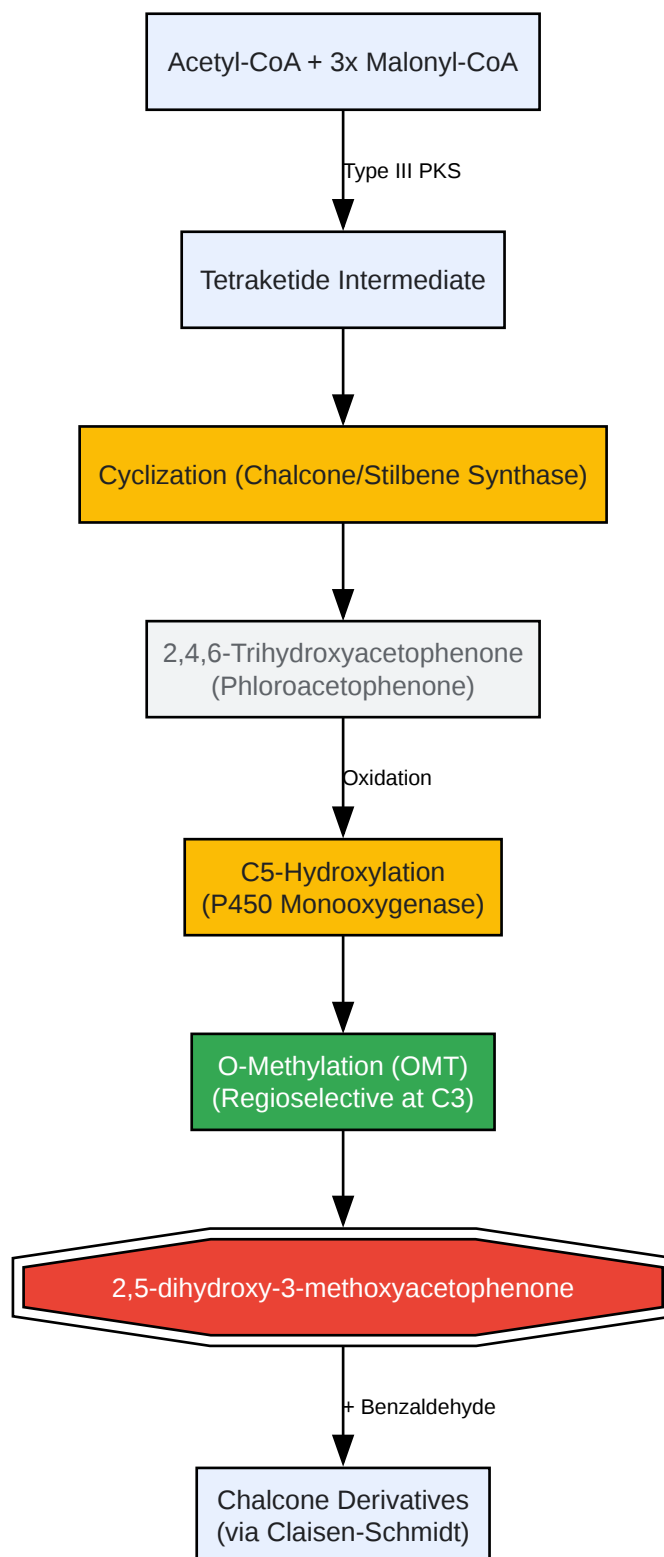
In plant secondary metabolism, this compound acts as a branch-point metabolite. It is not merely a degradation product but a synthesized scaffold derived from the Polyketide Synthase (PKS) pathway, often intersecting with the Shikimate pathway.

The Biosynthetic Logic

- **Precursor Assembly:** One molecule of acetyl-CoA (starter unit) condenses with three molecules of malonyl-CoA.
- **Cyclization:** The polyketide chain undergoes Claisen cyclization to form a phloroacetophenone or resorcinol scaffold.

- Modification: Regioselective hydroxylation and O-methylation (via O-methyltransferases, OMTs) yield the specific 2,5-dihydroxy-3-methoxy pattern.

Visualization: Biosynthetic Flow & Derivations



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Caption: Biosynthetic pathway from Acetyl-CoA precursors to the target acetophenone and its downstream conversion to chalcones.

Part 3: Laboratory Synthesis & Isolation Protocol

For research requiring high-purity standards unavailable from extraction, chemical synthesis via Friedel-Crafts Acylation is the industry standard. Note that direct acetylation of asymmetric phenols requires strict regiocontrol.

Protocol: Regioselective Synthesis via 2-Methoxyhydroquinone

Objective: Synthesize 2,5-dihydroxy-3-methoxyacetophenone from 2-methoxy-1,4-benzenediol. Challenge: Directing the acetyl group to the C6 position (ortho to C1-OH, meta to C2-OMe) rather than the electronically favored C5 position.

Reagents & Equipment^[1]

- Substrate: 2-Methoxy-1,4-benzenediol (Methoxyhydroquinone).
- Acylating Agent: Acetic Anhydride (Ac_2O).
- Catalyst: Boron Trifluoride Etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$) – Preferred over AlCl_3 for milder conditions.
- Solvent: Glacial Acetic Acid or 1,2-Dichloroethane.
- Apparatus: 3-neck round-bottom flask, N_2 atmosphere, reflux condenser.

Step-by-Step Methodology

- Preparation (Inert Atmosphere):
 - Purge the reaction vessel with Nitrogen (N_2) to prevent oxidation of the hydroquinone starting material.
 - Dissolve 10 mmol of 2-methoxy-1,4-benzenediol in 20 mL of glacial acetic acid.

- Catalyst Addition (Exothermic Control):
 - Cool the solution to 0°C in an ice bath.
 - Dropwise, add 15 mmol of $\text{BF}_3 \cdot \text{Et}_2\text{O}$. Caution: Fumes are corrosive.
 - Stir for 30 minutes to form the Lewis acid complex.
- Acylation:
 - Slowly add 12 mmol of Acetic Anhydride.
 - Heat the mixture to 80°C for 3-4 hours.
 - Monitoring: Use TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the starting hydroquinone ($R_f \sim 0.4$) and appearance of the product ($R_f \sim 0.6$).
- Quenching & Workup:
 - Pour the hot reaction mixture into 100g of crushed ice/water containing 10 mL HCl (to break the Boron complex).
 - Stir vigorously for 1 hour until a solid precipitate forms.
 - Extract with Ethyl Acetate (3 x 50 mL).
 - Wash the organic layer with Brine, then dry over anhydrous Na_2SO_4 .
- Purification (Crucial Step):
 - The crude will contain isomers (C5-acetyl vs C6-acetyl).
 - Column Chromatography: Silica Gel 60. Gradient elution from 100% Hexane to 80:20 Hexane:EtOAc.
 - Recrystallization: The target 2,5-dihydroxy-3-methoxy isomer typically crystallizes from hot Ethanol/Water (1:1).

Validation Criteria:

- ^1H NMR (DMSO- d_6): Look for the singlet acetyl methyl (~2.5 ppm), the methoxy singlet (~3.8 ppm), and two aromatic protons. The aromatic protons for the 2,5-dihydroxy-3-methoxy isomer are para to each other (singlets or weak coupling), whereas the 4-methoxy isomer would show different splitting.

Part 4: Role in Secondary Metabolite Synthesis (Application)

The primary utility of 2,5-dihydroxy-3-methoxyacetophenone in drug discovery is its role as a nucleophilic scaffold for synthesizing Chalcones and Aurones.

The Claisen-Schmidt Condensation

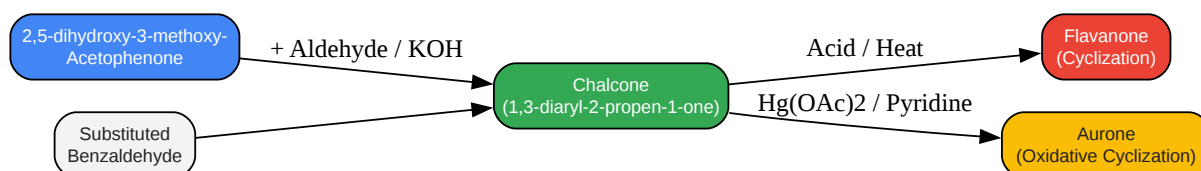
This compound reacts with substituted benzaldehydes to form chalcones, which are potent pharmacophores for anticancer (tubulin inhibition) and anti-inflammatory (NF- κ B inhibition) drugs.

Reaction Scheme: Acetophenone + Benzaldehyde $\xrightarrow{\text{KOH/EtOH}}$ Chalcone + H_2O

Experimental Workflow: Chalcone Library Synthesis

- Mix: 1.0 eq of 2,5-dihydroxy-3-methoxyacetophenone + 1.0 eq of Aryl-Aldehyde in Ethanol.
- Catalyze: Add 50% aq. KOH dropwise at 0°C.
- React: Stir at Room Temperature for 24-48 hours. The solution usually turns deep red/orange (characteristic of the enone system).
- Isolate: Acidify with 1M HCl to precipitate the chalcone.

Visualization: Functional Derivatization



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Caption: Divergent synthesis pathways transforming the acetophenone core into complex bioactive scaffolds.

Part 5: References

- BioCrick. (n.d.). **2,5-dihydroxy-3-methoxy-Acetophenone** | CAS:90536-47-3.[2][3][4]
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